molecular formula C10H12N2O5 B057113 Uridine, 2'-deoxy-2'-methylene- CAS No. 119410-95-6

Uridine, 2'-deoxy-2'-methylene-

Cat. No.: B057113
CAS No.: 119410-95-6
M. Wt: 240.21 g/mol
InChI Key: AHOGIDIXKMOVSP-BWVDBABLSA-N
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Description

Uridine, 2'-deoxy-2'-methylene-, also known as Uridine, 2'-deoxy-2'-methylene-, is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2’-Deoxy-2’-methyleneuridine is the Escherichia coli ribonucleoside diphosphate reductase (RDPR) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for this compound .

Mode of Action

2’-Deoxy-2’-methyleneuridine functions as an irreversible inactivator of the RDPR . It undergoes abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species . This interaction with its target leads to significant changes in the enzyme’s activity, effectively inhibiting its function .

Biochemical Pathways

The compound affects the biochemical pathway involving the RDPR . By inhibiting this enzyme, 2’-Deoxy-2’-methyleneuridine disrupts the normal process of DNA synthesis. The downstream effects of this disruption are still under investigation.

Pharmacokinetics

DMDC has low systemic clearance, a moderate volume of distribution, and a short elimination half-life of between 2 and 6 hours . Renal clearance of DMDC accounts for approximately 30 to 50% of total clearance . These properties may provide some insight into the ADME properties of 2’-Deoxy-2’-methyleneuridine, but direct studies on this compound are needed for accurate information.

Result of Action

The result of 2’-Deoxy-2’-methyleneuridine’s action is the inhibition of RDPR, leading to a disruption in DNA synthesis . This disruption can have significant molecular and cellular effects, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

“Uridine, 2’-deoxy-2’-methylene-” participates in biochemical reactions similar to uridine. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . The nature of these interactions involves the binding of “Uridine, 2’-deoxy-2’-methylene-” to the active sites of these enzymes, facilitating various biochemical reactions .

Cellular Effects

“Uridine, 2’-deoxy-2’-methylene-” influences cell function by participating in metabolic processes. It maintains metabolic homeostasis during growth and cellular stress . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, UPP1 transcription responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .

Molecular Mechanism

The molecular mechanism of “Uridine, 2’-deoxy-2’-methylene-” involves its conversion to deoxyuridine triphosphate during DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Uridine, 2’-deoxy-2’-methylene-” change over time. It shows good anti-influenza virus activity, making it a promising candidate for the development of new anti-influenza therapy . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

“Uridine, 2’-deoxy-2’-methylene-” is involved in pyrimidine salvage pathways, which enable the recycling of endogenous or exogenous-supplied pyrimidines . It interacts with enzymes such as UPP1 in these pathways .

Transport and Distribution

“Uridine, 2’-deoxy-2’-methylene-” is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOGIDIXKMOVSP-BWVDBABLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454355
Record name Uridine, 2'-deoxy-2'-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119410-95-6
Record name Uridine, 2'-deoxy-2'-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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